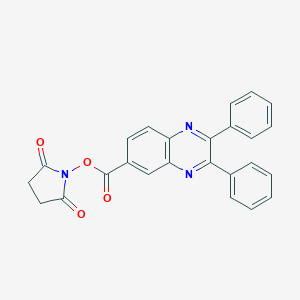

N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate can be synthesized through a dehydration reaction involving N-hydroxysuccinimide and a carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product after purification.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimidyl group. This group is highly reactive and can be replaced by various nucleophiles.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a suitable solvent like dichloromethane or dimethylformamide.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, when reacted with an amine, the product is an amide derivative of the original compound.

Applications De Recherche Scientifique

Protein Labeling

One of the primary applications of NHS-DPQ is in protein labeling . The compound serves as a reactive labeling agent that can conjugate to amino groups on proteins, facilitating the study of protein interactions and dynamics. This application is crucial for understanding biological processes at the molecular level.

- Mechanism : NHS-DPQ reacts with primary amines to form stable amide bonds, allowing for the attachment of fluorescent tags or other functional groups to proteins. This enables researchers to track proteins in live cells or complex mixtures.

- Case Study : A study demonstrated the use of NHS-DPQ in labeling antibodies for enhanced imaging techniques, improving the visualization of cellular structures in fluorescence microscopy .

Medicinal Chemistry

NHS-DPQ is also significant in medicinal chemistry , particularly in the development of therapeutic agents. Quinoxaline derivatives, including NHS-DPQ, have shown a wide range of biological activities.

- Anticancer Activity : Quinoxaline derivatives have been reported to exhibit anticancer properties through various mechanisms, such as inhibiting tyrosine kinases and other cancer-related pathways. NHS-DPQ's structure allows it to be modified into various quinoxaline derivatives that can target specific cancer types .

- Antimicrobial Properties : Research indicates that quinoxaline compounds possess antimicrobial activities against bacteria and fungi, making them potential candidates for new antibiotics . NHS-DPQ can be utilized to create new derivatives with enhanced efficacy against resistant strains.

Synthetic Biology

In synthetic biology, NHS-DPQ plays a role in creating novel biomolecules and studying metabolic pathways.

- Bioconjugation : The compound is used for bioconjugation processes where it helps attach biomolecules to surfaces or other biomolecules, enhancing the functionality of biosensors and drug delivery systems.

- Enzyme Inhibition Studies : Recent studies have explored the use of NHS-DPQ derivatives as inhibitors for various enzymes involved in metabolic pathways. For instance, diphenylquinoxaline derivatives have been synthesized and evaluated for their inhibitory effects on α-glucosidase, which is crucial for managing diabetes .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate involves the formation of a reactive intermediate that can covalently modify target molecules. This modification can alter the function of the target molecule, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as in proteomics research or as an antineoplastic agent.

Comparaison Avec Des Composés Similaires

Similar Compounds:

- N-Hydroxysuccinimidyl-3-(2-pyridyldithio)propionate

- N-Hydroxysuccinimidyl-4-azidobenzoate

- N-Hydroxysuccinimidyl-4-(dimethylamino)pyridine-4-carboxylate

Uniqueness: N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate is unique due to its specific structure, which includes a quinoxaline ring system substituted with diphenyl groups. This structure imparts distinct chemical properties and reactivity, making it particularly useful in proteomics research and as a potential antineoplastic agent .

Activité Biologique

β-Propiolactone (BPL) is a cyclic ester that has garnered attention for its biological activity, particularly in the context of mutagenicity, viral inactivation, and potential carcinogenic effects. This article explores the various biological activities of BPL, supported by case studies, research findings, and data tables.

β-Propiolactone is classified as a direct-acting alkylating agent. It primarily reacts with nucleic acids, particularly DNA, leading to the formation of adducts that can interfere with genetic processes. The main sites of reaction include:

- N7 of guanine

- N1 of adenine

- N3 of cytosine and thymine

These interactions can result in mutations and chromosomal aberrations, contributing to its classification as a genotoxic compound .

Mutagenicity and Genotoxicity

Research indicates that BPL exhibits significant mutagenic effects across various organisms:

- Bacterial Mutagenicity : BPL has been shown to be mutagenic to several bacterial strains.

- Yeast Studies : In yeast, it induces mitotic gene conversion, aneuploidy, and mutations.

- Drosophila melanogaster : It produces heritable translocations and sex-linked recessive lethal mutations .

Table 1: Summary of Mutagenic Effects

| Organism | Effect | Reference |

|---|---|---|

| Bacteria | Mutagenic | |

| Yeast | Mitotic gene conversion, aneuploidy | |

| Drosophila melanogaster | Heritable translocations | |

| Muta™ Mouse | Gene mutations in stomach and liver |

Inactivation of Viruses

BPL is widely used in the vaccine industry for its ability to inactivate viruses while preserving antigenicity. Its mechanism involves modifying viral nucleic acids and proteins:

- Coxsackievirus A16 : Studies show that BPL treatment alters the structure and immunogenic properties of viral capsids, enhancing the immune response compared to formaldehyde-inactivated vaccines .

- Rabies Virus : BPL effectively inactivates rabies virus without significant loss of antigenicity, making it a preferred choice for vaccine preparation .

Table 2: Comparison of Inactivation Agents

| Agent | Time Required for Inactivation | Antigenicity Preservation |

|---|---|---|

| β-Propiolactone | 10–15 minutes | High |

| Formaldehyde | Days | Moderate |

| Phenol | Days | Low |

Case Studies

Several studies have highlighted the implications of BPL's biological activity:

- Vaccine Development : A study demonstrated that BPL-inactivated Coxsackievirus A16 induced neutralizing antibodies at significantly higher titers compared to formaldehyde-inactivated vaccines .

- DNA Damage Assessment : Research on BHK-21 cells showed that BPL treatment caused structural modifications in DNA, including strand breaks that impaired its biological activity .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified β-propiolactone as possibly carcinogenic to humans based on evidence from animal studies. The compound has been shown to induce DNA strand breaks and chromosomal aberrations in vivo, raising concerns about its long-term exposure risks .

Table 3: Carcinogenic Effects Observed

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2,3-diphenylquinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N3O4/c29-21-13-14-22(30)28(21)32-25(31)18-11-12-19-20(15-18)27-24(17-9-5-2-6-10-17)23(26-19)16-7-3-1-4-8-16/h1-12,15H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMHCXLFADTAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402726 | |

| Record name | N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887406-55-5 | |

| Record name | N-Hydroxysuccinimidyl-2,3-diphenylquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.